![molecular formula C11H13F3N6 B11801348 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11801348.png)
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolo[1,5-a]pyrimidine ring, which is further connected to a piperidin-3-amine moiety. The unique structure of this compound imparts it with a range of biological activities, making it a valuable target for research and development.
Méthodes De Préparation
The synthesis of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine typically involves the following steps:
-
Synthetic Routes
Microwave-Mediated Synthesis: A catalyst-free, additive-free method using microwave irradiation has been developed for the synthesis of triazolo[1,5-a]pyridines.
One-Pot Catalyst-Free Procedure: Another efficient method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, yielding the desired product with excellent yields.
-
Industrial Production Methods
- Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and one-pot procedures suggests potential for industrial application.
Analyse Des Réactions Chimiques
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the triazolo[1,5-a]pyrimidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
-
Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine has a wide range of scientific research applications:
-
Chemistry
- The compound is used as a building block for the synthesis of more complex molecules.
- It serves as a precursor for the development of novel heterocyclic compounds with potential biological activities.
-
Biology
-
Medicine
- The compound’s anticancer properties make it a promising candidate for the development of new cancer therapies.
- It is also explored for its potential in treating other diseases, such as cardiovascular disorders and type 2 diabetes .
-
Industry
- The compound’s unique structure and reactivity make it valuable for the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine involves:
-
Molecular Targets
-
Pathways Involved
- The inhibition of CDK2/cyclin A2 disrupts the cell cycle, preventing cancer cell proliferation.
- The suppression of the ERK signaling pathway induces apoptosis and cell cycle arrest, further contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine can be compared with other similar compounds:
-
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant anticancer properties.
Triazolo[1,5-a]pyridines: Compounds with similar structures and biological activities.
Thiazolo[3,2-b]triazole: A compound with comparable synthetic routes and applications.
-
Uniqueness
- The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, enhancing its reactivity and potency.
- Its dual activity against cancer cell lines and enzyme inhibition makes it a versatile compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C11H13F3N6 |
|---|---|
Poids moléculaire |
286.26 g/mol |
Nom IUPAC |
1-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidin-3-amine |
InChI |
InChI=1S/C11H13F3N6/c12-11(13,14)8-4-9(19-3-1-2-7(15)5-19)20-10(18-8)16-6-17-20/h4,6-7H,1-3,5,15H2 |
Clé InChI |
YZAUHGVIBCTUDY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=CC(=NC3=NC=NN23)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


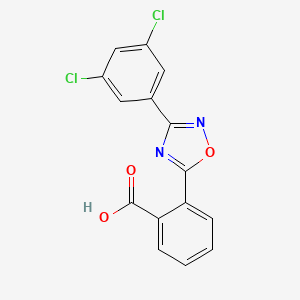
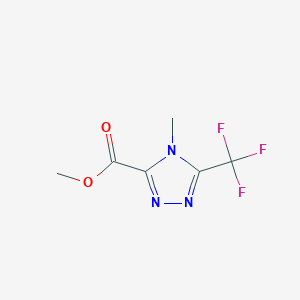

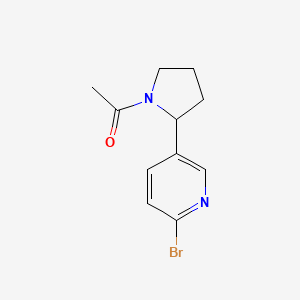


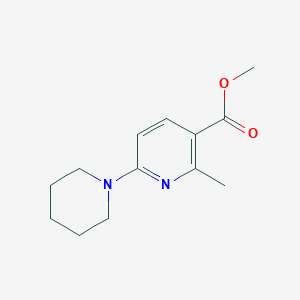
![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)


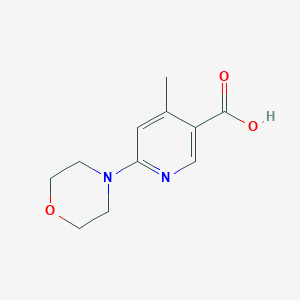
![Propyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11801336.png)
![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)
![2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid](/img/structure/B11801349.png)
